5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde
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Overview
Description
5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is a furan derivative, characterized by the presence of a furan ring substituted with a 3-methylpiperidin-1-yl group and an aldehyde functional group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of 3-methylpiperidine with furan-2-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and catalysts, along with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: 5-(3-Methylpiperidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(3-Methylpiperidin-1-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The furan ring and the piperidine moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methylpiperidin-1-yl)furan-2-boronic acid
- 5-(3-Methylpiperidin-1-yl)furan-2-boronic acid pinacol ester
Uniqueness
5-(3-Methylpiperidin-1-yl)furan-2-carbaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the furan ring and the piperidine moiety makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
5-(3-methylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2/c1-9-3-2-6-12(7-9)11-5-4-10(8-13)14-11/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI Key |
VGIILUBBZQMHMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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